molecular formula C12H17NO B1609001 3-(4-Methoxybenzyl)pyrrolidine CAS No. 1003561-92-9

3-(4-Methoxybenzyl)pyrrolidine

Cat. No. B1609001
CAS RN: 1003561-92-9
M. Wt: 191.27 g/mol
InChI Key: GBFZEOSJYVTTOW-UHFFFAOYSA-N
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Description

“3-(4-Methoxybenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a methoxybenzyl group attached to the pyrrolidine ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-(4-Methoxybenzyl)pyrrolidine” is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxybenzyl)pyrrolidine” includes a pyrrolidine ring and a methoxybenzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxybenzyl)pyrrolidine” include a molecular weight of 281.30 g/mol . The compound also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Anti-inflammatory Agents : A series of compounds, including those related to 3-(4-Methoxybenzyl)pyrrolidine, was synthesized to evaluate their anti-inflammatory and analgesic activities. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents with a wider safety margin than existing drugs like indomethacin or piroxicam (Ikuta et al., 1987).

  • Development of Pyrroline via Hydroimination Cyclization : Research into the treatment of O-(4-methoxybenzyl) oxime ether under specific conditions has led to the synthesis of pyrroline, demonstrating the utility of 3-(4-Methoxybenzyl)pyrrolidine derivatives in generating iminyl radicals for intramolecular hydroimination processes (Usami et al., 2018).

  • Chiral Synthesis Applications : The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds from precursors including 3-(4-Methoxybenzyl)pyrrolidine derivatives showcases its application in creating optically active pyrrolidines. These processes are important for developing pharmaceuticals with specific enantiomeric properties (Suto et al., 1992).

Bioactive Compound Synthesis

  • Potential Anti-Alzheimer's Agents : N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one, designed based on the Alzheimer's drug donepezil and incorporating elements similar to 3-(4-Methoxybenzyl)pyrrolidine, have been synthesized and evaluated for anti-Alzheimer's activity. Some derivatives showed promising profiles, highlighting the role of 3-(4-Methoxybenzyl)pyrrolidine derivatives in developing new therapeutic agents (Gupta et al., 2020).

Material Science and Chemistry Applications

  • Conducting Polymers from Pyrrole Derivatives : The synthesis of conducting polymers from derivatives of pyrrolidine, including those related to 3-(4-Methoxybenzyl)pyrrolidine, showcases the application of these compounds in creating materials with low oxidation potentials. Such materials have implications in electronics and material science due to their stability and conductive properties (Sotzing et al., 1996).

Safety and Hazards

The safety data sheet for “3-(4-Methoxybenzyl)pyrrolidine” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Pyrrolidine derivatives, including “3-(4-Methoxybenzyl)pyrrolidine”, have potential in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFZEOSJYVTTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390976
Record name 3-(4-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003561-92-9
Record name 3-(4-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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